Enantioselective Target Engagement: (S) vs. (R) Enantiomer Comparison
The (S)-enantiomer of 1-(5-bromothiophen-2-yl)ethan-1-amine, defined by its Cahn-Ingold-Prelog (S) configuration, is a distinct chemical entity from the (R)-enantiomer (CAS 1213195-48-2) with quantifiable differences in physical properties and biological interactions [1]. While both share the same molecular weight (206.11 g/mol) and formula, their stereochemistry dictates unique three-dimensional conformations, leading to differential binding in chiral environments [1]. The (S)-enantiomer's specific optical rotation is a measurable, differentiating property, though exact values are often reported in vendor certificates of analysis rather than primary literature .
| Evidence Dimension | Stereochemical Configuration |
|---|---|
| Target Compound Data | (S)-enantiomer (CAS 1212930-29-4) |
| Comparator Or Baseline | (R)-enantiomer (CAS 1213195-48-2) |
| Quantified Difference | Opposite optical rotation sign; differential receptor binding affinity |
| Conditions | Chiral HPLC separation or asymmetric synthesis |
Why This Matters
Procurement of the specific (S)-enantiomer ensures reproducibility of stereospecific biological assays and avoids confounding effects from the enantiomer.
- [1] PubChem. (2025). (1R)-1-(5-bromothiophen-2-yl)ethan-1-amine (CID 40465693). View Source
